Fluoro-loxoprofen

Description

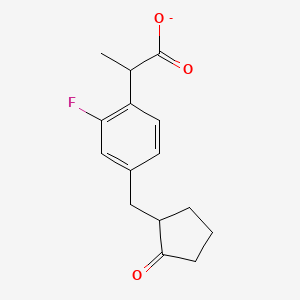

Structure

3D Structure

Properties

CAS No. |

1241405-00-4 |

|---|---|

Molecular Formula |

C15H16FO3- |

Molecular Weight |

263.28 g/mol |

IUPAC Name |

2-[2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl]propanoate |

InChI |

InChI=1S/C15H17FO3/c1-9(15(18)19)12-6-5-10(8-13(12)16)7-11-3-2-4-14(11)17/h5-6,8-9,11H,2-4,7H2,1H3,(H,18,19)/p-1 |

InChI Key |

YDEVCGCLYOHOIL-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=C(C=C(C=C1)CC2CCCC2=O)F)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Fluoro Loxoprofen and Its Derivatives

Established Synthetic Pathways for the Fluoro-loxoprofen Core Structure

The synthesis of the this compound core, chemically named 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, has been successfully developed. nih.govacs.org The general approach involves the construction of the substituted phenylpropanoic acid moiety followed by the introduction of the (2-oxocyclopentyl)methyl group.

A key synthetic route commences with the appropriate fluorinated starting materials. For instance, a common strategy involves the use of a fluorinated phenylacetic acid derivative, which is then elaborated to introduce the propanoic acid side chain and the cyclopentanone (B42830) moiety. The synthesis can be adapted from established methods for related profens. nih.gov

Asymmetric Synthesis Approaches

The biological activity of many profens, including loxoprofen (B1209778), resides predominantly in one enantiomer. Therefore, asymmetric synthesis is of paramount importance to obtain enantiomerically pure this compound. Several strategies are employed for the asymmetric synthesis of 2-arylpropanoic acids, which are directly applicable to this compound.

One prominent method involves the use of chiral auxiliaries . nih.govresearchgate.net In this approach, a chiral molecule is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, amides derived from pseudoephenamine can be used to control the stereoselective alkylation to form the chiral quaternary carbon center. nih.gov

Another powerful technique is enzymatic kinetic resolution . This method utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, the enzymatic kinetic resolution of a racemic alcohol precursor of loxoprofen has been reported to yield the desired (S)-acetate with high enantiomeric excess. researchgate.net

Specific Catalytic Systems for Chiral Synthesis

Catalytic asymmetric synthesis offers an efficient and atom-economical route to chiral molecules. For the synthesis of chiral 2-arylpropanoic acids like this compound, palladium-catalyzed asymmetric carbonylation reactions are particularly relevant. xula.edunih.govresearchgate.net

These methods often involve the asymmetric hydroxycarbonylation of vinyl arenes. A palladium catalyst, in conjunction with a chiral ligand, facilitates the addition of carbon monoxide and water across the double bond to form the carboxylic acid with high enantioselectivity. nih.gov Monodentate phosphoramidite ligands have been shown to be effective in these transformations. nih.govresearchgate.net This approach provides a direct and facile route to a variety of 2-arylpropanoic acids. xula.edumdpi.comresearchgate.net

| Catalyst System | Chiral Ligand Type | Application | Reference |

| Palladium | Phosphoramidite | Asymmetric Markovnikov Hydroxycarbonylation | nih.gov |

| Palladium | Neoisopinocampheyldiphenylphosphine (NISPCPP) | Heck coupling and Hydroxycarbonylation | mdpi.comresearchgate.net |

Synthesis of Key this compound Derivatives

To explore the structure-activity relationships and to optimize the pharmacological profile of this compound, the synthesis of its derivatives is essential.

Derivatization Strategies for Investigating Biochemical Activity

Derivatization of the this compound molecule can be carried out at several positions to probe its interaction with biological targets like cyclooxygenase (COX) enzymes. Common strategies include:

Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially affecting its binding affinity and selectivity for COX-1 and COX-2. nih.gov

Alteration of the Propanoic Acid Moiety: Esterification or amidation of the carboxylic acid group can produce prodrugs with altered pharmacokinetic properties.

A study on derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid involved the synthesis of compounds with modifications to the phenyl ring to investigate their anti-inflammatory and ulcerogenic activities. acs.org

Synthetic Routes to Specific Bioactive Analogs

The synthesis of specific bioactive analogs often requires multi-step reaction sequences. For example, the synthesis of a biphenyl derivative of loproxen has been reported, which involves a Suzuki-Miyaura cross-coupling reaction to introduce the second phenyl ring. nih.gov

A synthetic route to 2-[4-(cyclopentylamino)-2-fluorophenyl]propanoic acid, a derivative of this compound, has also been described. acs.org This synthesis involved the reductive amination of a ketone precursor with cyclopentanone. acs.org

| Derivative | Key Synthetic Step | Purpose | Reference |

| 2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoate | Suzuki-Miyaura cross-coupling | Investigation of COX-2 selectivity | nih.gov |

| 2-[4-(Cyclopentylamino)-2-fluorophenyl]propanoic Acid | Reductive amination | Evaluation of anti-inflammatory activity | acs.org |

Biochemical and Molecular Mechanisms of Action of Fluoro Loxoprofen

Prodrug Activation and Biotransformation to Active Metabolites

Fluoro-loxoprofen is designed to be a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the body to become pharmacologically active. This strategy can influence pharmacokinetic properties and potentially mitigate certain adverse effects associated with direct administration of the active compound.

Following administration, this compound undergoes biotransformation, primarily through enzymatic reduction. Similar to loxoprofen (B1209778), the key metabolic pathway involves the reduction of its ketone group to an alcohol. This process is predominantly catalyzed by carbonyl reductase (CR) enzymes, particularly in the liver drugbank.comnih.govmims.comdntb.gov.uanih.govebi.ac.ukgoogle.comwikipedia.orgmdpi.compatsnap.commedchemexpress.com. This enzymatic reduction leads to the formation of two stereoisomeric alcohol metabolites: a trans-alcohol and a cis-alcohol. Research indicates that this compound, analogous to loxoprofen, is readily metabolized to these alcohol forms, with a higher proportion of the trans-alcohol metabolite being observed ebi.ac.ukresearchgate.net.

Among the metabolites produced from this compound, the trans-alcohol form is identified as the pharmacologically active species drugbank.comnih.govmims.comdntb.gov.uanih.govebi.ac.ukgoogle.comwikipedia.orgmdpi.compatsnap.commedchemexpress.com. This active metabolite is responsible for the anti-inflammatory and analgesic properties attributed to this compound. The preferential formation of this trans-alcohol metabolite is a critical step in the drug's mechanism of action, enabling it to interact with its molecular targets ebi.ac.ukresearchgate.net.

Enzyme Inhibition Profiles

The primary mechanism by which NSAIDs, including this compound, exert their anti-inflammatory and analgesic effects is through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

This compound, via its active trans-alcohol metabolite, inhibits both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. The inhibition of these enzymes by this compound leads to a reduction in prostaglandin (B15479496) production.

Table 1: Cyclooxygenase (COX) Isoform Inhibition by Loxoprofen's Active Metabolite

| Enzyme Target | Inhibitor | IC50 (µM) | Reference |

| COX-1 | Trans-OH Loxoprofen (trans-alcohol metabolite of Loxoprofen) | 0.38 | mdpi.com |

| COX-2 | Trans-OH Loxoprofen (trans-alcohol metabolite of Loxoprofen) | 0.12 | mdpi.com |

While specific IC50 values for this compound's active metabolite are not as extensively detailed as for loxoprofen's metabolite, studies indicate that this compound exhibits similar COX inhibition profiles to loxoprofen niph.go.jp. This suggests a comparable mechanism of action, where the active metabolite of this compound also targets both COX isoforms.

This compound, like loxoprofen, acts as a non-selective inhibitor of cyclooxygenase enzymes drugbank.comnih.govwikipedia.orgmedchemexpress.comniph.go.jp. This means it inhibits both COX-1 and COX-2 isoforms. Research has shown that this compound does not display significant selectivity for COX-2 over COX-1 niph.go.jp. The inhibition kinetics can vary between NSAIDs and their targets, with different modes of inhibition (e.g., competitive, time-dependent) potentially affecting their efficacy and side effect profiles nih.gov.

While the primary mechanism of action for this compound involves COX inhibition, research into inflammation pathways also highlights other enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) synthesis pathway, and its selective inhibition is considered a potentially safer therapeutic strategy for inflammation compared to non-selective COX inhibitors dntb.gov.uanih.govfrontiersin.org. However, current scientific literature does not provide specific information linking this compound to the inhibition of mPGES-1 or other emerging enzyme targets, nor does it detail dual inhibition mechanisms beyond its COX activity. The focus remains on its role as a COX inhibitor.

Compound Names:

this compound

Loxoprofen

Trans-OH Loxoprofen (active metabolite of Loxoprofen)

Cyclooxygenase (COX) Isoform Inhibition Kinetics

Structure-Based Mechanistic Insights

Understanding the interaction of this compound at a molecular level provides crucial insights into its mechanism of action. This involves examining how the molecule's structure dictates its binding to biological targets and the resulting conformational changes.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the target protein, such as COX enzymes) when bound to each other to form a stable complex. This method helps in understanding the binding mode and predicting binding affinity, which is often quantified by parameters like binding free energy (e.g., in kcal/mol) or inhibition constants (e.g., IC50 values).

NSAIDs, including loxoprofen and its derivatives, exert their effects by binding to the active sites of cyclooxygenase enzymes (COX-1 and COX-2). Studies involving various NSAID derivatives have utilized molecular docking to explore their interactions with these enzymes, revealing critical binding interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking ekb.egmdpi.com. For instance, docking studies on other NSAID-like compounds have shown varying binding affinities to COX enzymes, with some exhibiting scores in the range of -8.0 to -11.5 kcal/mol, and specific inhibition constants (IC50) in the micromolar range ekb.egmdpi.combionaturajournal.com. While specific molecular docking data for this compound itself is not extensively detailed in the provided literature, the principles of fluorine's interaction with protein binding pockets, including potential "fluorine bonding," are recognized as playing a role in modulating protein-ligand interactions nih.gov. Such analyses are instrumental in rational drug design, aiming to optimize the interaction with the target enzyme.

Table 1: Representative Binding Affinity Data for COX Inhibitors (Illustrative)

| Compound/Class | Target | Binding Affinity/Score (kcal/mol) | IC50 (µM) | Reference |

| Indomethacin | COX | -8.667 | N/A | ekb.eg |

| Aspirin | COX | -6.68 | N/A | ekb.eg |

| Celecoxib (COX-2 selective) | COX-2 | -11.557 | N/A | ekb.eg |

| Etoricoxib (COX-2 selective) | COX-2 | -11.22 | N/A | bionaturajournal.com |

| Diclofenac | COX-2 | -8.08 | N/A | bionaturajournal.com |

| Aurone derivative (WE-4) | COX-2 | -5.843 | 0.22 | nih.gov |

| Thiazole derivative (A3) | COX-2 | N/A | 23.26 | mdpi.com |

Note: Data for this compound specifically is not available in the provided snippets. This table illustrates the types of data generated from molecular docking and in vitro assays for COX inhibitors.

Conformational Analysis of Ligand-Enzyme Interactions

The interaction between a ligand and its protein target is not static; it involves dynamic conformational changes in both molecules. Models such as the "induced-fit" and "conformational selection" describe these processes plos.orgresearchgate.net. In the induced-fit model, the protein's conformation changes significantly upon ligand binding to optimize the interaction. Conversely, the conformational selection model posits that the protein exists in an ensemble of conformations, and the ligand preferentially binds to a specific pre-existing conformation.

The presence of fluorine atoms in this compound can influence its own molecular conformation and, consequently, its binding mode within the enzyme's active site. Fluorine can engage in specific interactions, such as weak hydrogen bonds or other non-covalent interactions (collectively termed "fluorine bonding"), which can stabilize or alter the ligand-protein complex nih.gov. While detailed conformational analyses of this compound binding to COX enzymes are not explicitly detailed in the provided literature, these principles are fundamental to understanding how structural modifications, like fluorination, can fine-tune drug-target interactions and thus efficacy and selectivity.

Cellular and Subcellular Mechanistic Investigations (excluding organism-level effects)

Beyond the direct interaction with enzymes, the mechanisms of this compound can be explored at the cellular and subcellular levels, examining its effects on cellular components and signaling pathways.

Membrane Interaction and Permeabilization Studies

A significant finding in the study of loxoprofen derivatives, including this compound, relates to their interaction with cell membranes. Research indicates that certain fluorinated loxoprofen derivatives exhibit lower membrane permeabilization activity compared to the parent compound, loxoprofen mdpi.comniph.go.jpresearchgate.netniph.go.jp. This reduced permeabilization is a critical observation, as it has been correlated with a decreased propensity to cause gastric lesions mdpi.comresearchgate.netniph.go.jp. This suggests that the fluorination strategy may lead to NSAIDs with an improved safety profile, particularly concerning gastrointestinal toxicity, while potentially maintaining therapeutic efficacy. The precise mechanisms by which these derivatives interact with lipid bilayers and influence membrane integrity are areas of ongoing investigation, with general studies highlighting how lipid oxidation can lead to membrane permeabilization nih.gov.

Metabolic Profiling and Biotransformation Pathways of Fluoro Loxoprofen

In Vitro Metabolic Fate Elucidation

The in vitro metabolic fate of Fluoro-loxoprofen involves several enzymatic transformations, primarily occurring within liver microsomes and cytosol. Studies on loxoprofen (B1209778) have identified a range of metabolites, including alcohol forms, hydroxylated products, and glucuronide conjugates, mediated by specific enzyme systems. nih.govresearchgate.netnih.gov Given the similar metabolic profiles, these pathways are considered highly relevant to this compound.

Microsomal Metabolism Studies

Human liver microsomes (HLMs) play a significant role in the biotransformation of loxoprofen, leading to the formation of various Phase I and Phase II metabolites. nih.govresearchgate.netnih.gov Loxoprofen undergoes extensive metabolism in HLMs, yielding a diverse array of products. nih.govresearchgate.net While specific metabolite identification numbers (M1-M8) are detailed for loxoprofen, the general comparability of metabolic pathways suggests that this compound is similarly processed. researchgate.netnih.govjst.go.jp

Cytochrome P450 (CYP) enzymes are key players in the oxidative metabolism of loxoprofen, specifically through hydroxylation pathways. nih.govnih.govdntb.gov.uanih.gov Studies have identified CYP3A4 and CYP3A5 as the primary CYP isoforms responsible for the hydroxylation of loxoprofen, leading to the formation of mono-hydroxylated metabolites (designated as M3 and M4). nih.govresearchgate.netnih.govdntb.gov.ua These hydroxylated metabolites are generally considered to be pharmacologically inactive. nih.gov Investigations employing dexamethasone-induced microsomes, ketoconazole (B1673606) (a selective CYP3A4/5 inhibitor), and human recombinant cDNA-expressed CYP isoforms have corroborated the involvement of CYP3A4 and CYP3A5 in these hydroxylation reactions. nih.govnih.gov

UDP-glucuronosyltransferase (UGT) enzymes are crucial for the Phase II conjugation of loxoprofen and its metabolites, primarily through glucuronidation. nih.govresearchgate.netnih.govdntb.gov.ua UGT2B7 has been identified as the principal UGT isoform responsible for the glucuronidation of loxoprofen, producing glucuronide conjugates (M5 and M6). nih.govresearchgate.netnih.gov UGT1A6 also contributes to the formation of metabolite M6 to a lesser extent. nih.gov Furthermore, the alcohol metabolites of loxoprofen (trans- and cis-alcohol forms) also undergo glucuronide conjugation, mediated by UGT2B7, yielding metabolites M7 and M8. drugbank.com

Cytosolic Enzyme Contributions (e.g., Carbonyl Reductase)

Cytosolic enzymes, particularly carbonyl reductases (CRs), are essential for the bioactivation of loxoprofen. nih.govresearchgate.netdntb.gov.uanih.govdrugbank.comnih.govpathbank.org Loxoprofen is rapidly reduced by carbonyl reductase enzymes in the liver to its active trans-alcohol metabolite (Trans-OH). nih.govresearchgate.netnih.govdrugbank.compathbank.org Carbonyl reductase 1 (CBR1) has been specifically identified as a predominant enzyme involved in the formation of the trans-OH metabolite in human liver. nih.gov This cytosolic, NADPH-dependent enzyme catalyzes the reduction of the carbonyl group in loxoprofen. nih.gov The reduction of loxoprofen to both its trans- and cis-alcohol metabolites is mediated by carbonyl reductase. nih.govnih.gov Given the comparable metabolic pathways, it is highly probable that this compound also relies on these cytosolic carbonyl reductases for its activation to the trans-alcohol form. researchgate.netnih.gov

Identification and Characterization of Metabolites

Studies have identified a number of metabolites resulting from the biotransformation of loxoprofen, which are also expected to be formed from this compound. nih.govresearchgate.netnih.govresearchgate.net These include alcohol metabolites, hydroxylated products, and glucuronide conjugates. nih.govresearchgate.netnih.gov The formation of alcohol metabolites from loxoprofen is not inhibited by CYP inhibitors, indicating their primary derivation from reductase enzymes. nih.gov

Alcohol Metabolites (Trans- and Cis-forms)

The primary metabolic activation of loxoprofen involves its reduction to the trans-alcohol metabolite (Trans-OH), which is pharmacologically active, and the cis-alcohol metabolite (Cis-OH), which exhibits little to no pharmacological activity. nih.govnih.govdrugbank.com Metabolite M1 has been identified as the active Trans-OH metabolite, and M2 as the Cis-OH metabolite. nih.gov The bioactivation rate of loxoprofen to its active trans-alcohol metabolite (M1) is notably higher, approximately five times, than that of its cis isoform (M2). nih.gov this compound also undergoes metabolism to its trans- and cis-alcohol forms, with a greater proportion of the trans-alcohol metabolite being observed. researchgate.netnih.gov This preferential formation of the trans-alcohol form has also been noted in in vitro studies using rat liver homogenates. researchgate.netnih.gov Analytical methods have been developed for the simultaneous determination of loxoprofen and its diastereomeric alcohol metabolites in biological samples. researchgate.net

Table 1: Identified Microsomal Metabolites of Loxoprofen

| Metabolite ID | Description | Primary Enzyme Involvement (Microsomal/Cytosolic) |

| M1 | Trans-alcohol metabolite | Carbonyl Reductase (Cytosolic) |

| M2 | Cis-alcohol metabolite | Carbonyl Reductase (Cytosolic) |

| M3 | Mono-hydroxylated | CYP3A4, CYP3A5 (Microsomal) |

| M4 | Mono-hydroxylated | CYP3A4, CYP3A5 (Microsomal) |

| M5 | Glucuronide conjugate | UGT2B7 (Microsomal/Cytosolic) |

| M6 | Glucuronide conjugate | UGT2B7, UGT1A6 (Microsomal/Cytosolic) |

| M7 | Glucuronide conjugate | UGT2B7 (Microsomal/Cytosolic, of alcohol metabolites) |

| M8 | Glucuronide conjugate | UGT2B7 (Microsomal/Cytosolic, of alcohol metabolites) |

Note: Metabolite identification and primary enzyme involvement are based on studies of Loxoprofen, which are considered representative for this compound due to comparable metabolic characteristics.

Table 2: Major Enzyme Systems Involved in Loxoprofen Biotransformation

| Enzyme Class | Specific Enzymes Identified | Primary Metabolite Types Formed | Key Role in Biotransformation |

| Cytosolic Reductases | Carbonyl Reductase (CBR1) | Trans-alcohol (M1), Cis-alcohol (M2) | Bioactivation of prodrug to active metabolite (M1) |

| Cytochrome P450 (CYP) | CYP3A4, CYP3A5 | Mono-hydroxylated metabolites (M3, M4) | Hydroxylation of the parent drug, leading to inactive metabolites |

| UDP-Glucuronosyltransferase (UGT) | UGT2B7, UGT1A6 | Glucuronide conjugates (M5, M6, M7, M8) of parent and alcohol metabolites | Conjugation for excretion, detoxification |

Note: The enzyme systems and their roles are derived from Loxoprofen metabolism studies, which are indicative of this compound's metabolic pathways.

Compound List:

this compound (F-LOX)

Loxoprofen (LOX)

Loxoprofen trans-alcohol metabolite (Trans-OH, M1)

Loxoprofen cis-alcohol metabolite (Cis-OH, M2)

Mono-hydroxylated metabolites (M3, M4)

Glucuronide conjugates (M5, M6, M7, M8)

Hydroxylated and Glucuronide Conjugates

The metabolism of loxoprofen involves both Phase I (oxidation) and Phase II (conjugation) reactions, leading to the formation of various metabolites. This compound is understood to follow analogous pathways.

Phase I Metabolism: Loxoprofen undergoes hydroxylation, yielding mono-hydroxylated metabolites. Research has identified two such metabolites in liver microsomes, designated as M3 and M4. These hydroxylation reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 identified as the major isoforms responsible for the formation of loxoprofen's hydroxylated metabolites researchgate.netdntb.gov.uamdpi.com. While specific hydroxylated metabolites of this compound have not been as extensively detailed, it is inferred that similar CYP-mediated hydroxylation pathways may be involved.

Phase II Metabolism: Following Phase I transformations or direct conjugation of the parent compound, loxoprofen is subjected to glucuronidation. This process involves the attachment of glucuronic acid, typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, rendering the metabolites more water-soluble for excretion. Studies have identified four glucuronide conjugates of loxoprofen (M5, M6, M7, and M8). UGT2B7 has been identified as the predominant UGT isoform responsible for the glucuronidation of loxoprofen and its alcoholic metabolites. UGT1A6 also contributes to this process researchgate.netdrugbank.comnih.gov. It is anticipated that this compound also undergoes glucuronidation, likely mediated by similar UGT isoforms.

Table 1: Identified Metabolites of Loxoprofen and Key Enzymes

| Metabolite Type | Loxoprofen Metabolite(s) | Major Catalytic Enzyme(s) | Primary Pathway |

| Alcohol Metabolites | M1 (Trans-OH), M2 (Cis-OH) | Carbonyl Reductase (CR) | Reduction |

| Hydroxylated Metabolites | M3, M4 | CYP3A4, CYP3A5 | Oxidation |

| Glucuronide Conjugates | M5, M6, M7, M8 | UGT2B7, UGT1A6 | Conjugation |

Comparative Biotransformation Studies across Species (In Vitro Models)

Investigating the metabolism of drugs across different species using in vitro models provides valuable insights into potential species-specific differences and aids in selecting appropriate preclinical models. Studies comparing loxoprofen metabolism across various mammalian species have revealed notable variations.

In in vitro studies utilizing liver microsomes from human, mouse, dog, rat, and monkey, differences in metabolic activity were observed. Mouse liver microsomes exhibited higher Phase I metabolic activity compared to microsomes from other species, which was attributed to a higher content of CYP enzymes researchgate.netnih.gov. Conversely, dog liver microsomes demonstrated a higher capacity for producing glucuronide conjugates compared to other species examined nih.gov.

Table 2: Comparative In Vitro Metabolic Activity of Loxoprofen Across Species

| Species | Predominant Metabolic Pathway | Observations |

| Mouse | Phase I (Hydroxylation) | Higher Phase I metabolism, likely due to higher CYP content. |

| Dog | Phase II (Glucuronidation) | Produced higher levels of glucuronide metabolites compared to other species. |

| Human | Mixed Phase I & II | Baseline for comparison; CYP3A4/5 and UGT2B7 identified as key enzymes. |

| Rat | Mixed Phase I & II | Undergoes similar metabolic pathways to humans. |

| Monkey | Mixed Phase I & II | Metabolite profiles generally comparable to humans. |

Note: this compound's in vitro metabolic characteristics have been found to be comparable to loxoprofen, suggesting similar species-dependent trends may apply.

Stereochemical Aspects of this compound Metabolism

Loxoprofen is a prodrug that is converted to its active metabolite, the trans-alcohol form, by carbonyl reductase enzymes in the liver. A cis-alcohol metabolite is also formed but possesses minimal pharmacological activity drugbank.comwikipedia.org. The stereochemistry of these alcohol metabolites has been confirmed through analytical techniques, comparing their fragmentation patterns and retention times with synthesized standards nih.gov.

This compound also acts as a prodrug, and its metabolism demonstrates a similar stereochemical preference. It is readily metabolized to its trans- and cis-alcohol forms, with a notably higher proportion of the trans-alcohol form observed following administration. This preferential formation of the active trans-alcohol metabolite has also been documented when this compound is incubated with rat liver homogenates in vitro researchgate.netebi.ac.uk. This stereoselective conversion is critical, as the trans-alcohol metabolite is the pharmacologically active species responsible for the anti-inflammatory effects.

Structure Activity Relationship Sar and Analogue Design of Fluoro Loxoprofen

Elucidation of Key Pharmacophoric Features

The core structure of loxoprofen (B1209778), and by extension fluoro-loxoprofen, is based on the 2-arylpropionic acid scaffold, a common feature among many NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) drugfuture.comwikipedia.org. The propionic acid moiety is generally considered essential for the anti-inflammatory activity, likely by interacting with the active site of COX enzymes drugfuture.comwikipedia.org. Loxoprofen's specific structure includes a 4-[(2-oxocyclopentyl)methyl]phenyl group attached to the α-carbon of the propionic acid nih.govwikipedia.orgnih.gov. Research suggests that the cyclopentanone (B42830) ring within this substituent also plays a role in COX activity researchgate.net. The precise arrangement of these functional groups dictates the compound's ability to bind to and inhibit COX enzymes.

Impact of Fluorination on Biological Activity and Selectivity

The introduction of fluorine into the loxoprofen structure, particularly at the 2-position of the phenyl ring to form 2-fluoroloxoprofen (B10848750), has been investigated for its effects on biological activity and selectivity. Fluorine's electronegativity and small size allow it to mimic hydrogen while significantly altering electronic distribution and potentially improving metabolic stability due to the strength of the C-F bond nih.govmdpi.comucd.ietandfonline.comacs.org.

Studies indicate that fluorination can influence the potency and selectivity of NSAIDs. For instance, loxoprofen itself is a non-selective COX inhibitor, with reported IC50 values of 6.5 μM for COX-1 and 13.5 μM for COX-2 in human whole blood assays medchemexpress.com. Research by Yamakawa et al. demonstrated that 2-fluoroloxoprofen exhibited enhanced potency compared to loxoprofen, while maintaining an equivalent ulcerogenic effect researchgate.netacs.org. Other studies on fluorinated NSAID analogues have shown that fluorine substitution can modify the balance of COX-1 and COX-2 inhibition, potentially leading to improved selectivity mdpi.comresearchgate.net. Furthermore, fluorine substitution can enhance metabolic stability, prolonging the drug's half-life and efficacy nih.govmdpi.comucd.ieacs.org.

Design and Synthesis of this compound Analogues with Modified Pharmacological Profiles

The design of this compound analogues has primarily focused on improving anti-inflammatory efficacy, reducing gastrointestinal toxicity, and potentially enhancing target selectivity.

Rational design strategies have been employed to create loxoprofen derivatives with improved properties. One approach has been to reduce the membrane permeabilization activity of NSAIDs, which is believed to contribute to gastric lesions nih.govacs.org. Derivatives of loxoprofen, such as compounds 10a and 10b, were synthesized and found to possess lower membrane permeabilization activity and consequently produced fewer gastric lesions than loxoprofen, while retaining equivalent anti-inflammatory effects acs.org.

Another strategy involves achieving greater selectivity for COX-2 over COX-1. Compound 31, a derivative of loxoprofen, demonstrated specificity for COX-2 inhibition, leading to reduced gastric lesions and equivalent anti-inflammatory effects compared to the parent compound nih.gov. Furthermore, researchers have synthesized derivatives of 2-fluoroloxoprofen, such as derivative 11a, which exhibited higher anti-inflammatory activity and an equivalent ulcerogenic effect compared to 2-fluoroloxoprofen itself, suggesting a pathway for further optimization researchgate.netacs.org. These modifications highlight a rational approach to design NSAIDs with a better safety profile and potentially enhanced efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how molecular structure correlates with biological activity, enabling the rational design of new compounds mdpi.comqsartoolbox.orgresearchgate.netnih.govnih.gov. While specific QSAR models dedicated solely to this compound analogues are not extensively detailed in the provided snippets, the principles of QSAR are widely applied in the design of NSAIDs. For example, SAR and QSAR studies have been conducted on COX-1 inhibitors, identifying key structural features that influence activity acs.org. QSAR models can predict the activity of novel compounds, guiding synthetic efforts towards analogues with desired pharmacological profiles, such as enhanced potency or improved selectivity mdpi.comqsartoolbox.orgresearchgate.netnih.govnih.gov. The application of QSAR in conjunction with molecular modeling allows researchers to explore the chemical space around this compound, identifying structural modifications that could lead to superior anti-inflammatory agents.

Advanced Analytical Techniques for Fluoro Loxoprofen Research

Chromatographic Methodologies

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For fluoro-loxoprofen, as with its parent compound loxoprofen (B1209778), high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are indispensable tools. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification

HPLC is a versatile technique widely used for the routine analysis of pharmaceuticals. chem-soc.si Methods developed for loxoprofen are suitable for the quality control and quantification of this compound in various samples, including pharmaceutical formulations and biological fluids. chem-soc.siwho.int These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of loxoprofen and its derivatives. chem-soc.sirjptonline.org This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase.

Key parameters in RP-HPLC method development include the choice of the column, mobile phase composition, flow rate, and detection wavelength. For loxoprofen, separations are commonly achieved on C18 columns. chem-soc.siwho.intrjptonline.org The mobile phase is usually a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, often adjusted to an acidic pH to ensure the compound is in its non-ionized form, leading to better retention and peak shape. chem-soc.sioup.com Detection is most frequently performed using a UV detector at wavelengths around 210-225 nm. oup.comresearchgate.netrjptonline.org The methods demonstrate excellent linearity over a range of concentrations, making them suitable for quantitative analysis. who.intresearchgate.net

| Stationary Phase | Mobile Phase | Flow Rate | Detection (UV) | Application |

|---|---|---|---|---|

| Phenomenex, Luna C18 (250 x 4.6 mm, 5µm) researchgate.net | 0.4% Orthophosphoric acid : Acetonitrile (45:55 v/v) researchgate.net | 1.0 mL/min researchgate.net | 210 nm researchgate.net | Tablet Analysis researchgate.net |

| Mediterranea Sea C18 (250 x 4.6mm, 5µm) who.int | Acetonitrile : 0.01 M NaH2PO4 buffer (55:45), pH 6.5 who.int | 1.0 mL/min who.int | 220 nm researchgate.net | Plasma Analysis who.int |

| PRIMESIL C18 (250 x 4.6 mm) rjptonline.org | Methanol : 0.05% OPA buffer (75:25 v/v) rjptonline.org | 1.0 mL/min rjptonline.org | 225 nm rjptonline.org | Formulation Assay rjptonline.org |

Like loxoprofen, this compound possesses chiral centers, meaning it can exist as multiple stereoisomers. chem-soc.siwho.int Since different stereoisomers can have distinct pharmacological and toxicological profiles, their separation and individual quantification are crucial. Chiral HPLC is the definitive technique for this purpose.

The separation of stereoisomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For loxoprofen, polysaccharide-based columns, such as Chiralcel OJ, are effective. nih.govresearchgate.net The mobile phase typically consists of a non-polar solvent like hexane, modified with an alcohol such as 2-propanol, and a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape. nih.govresearchgate.net In addition to standard UV detectors, a circular dichroism (CD) detector can be employed for the specific detection and identification of the chiral molecules. oup.comnih.gov

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Chiralcel OJ column (250 x 4.6 mm) | Hexane : 2-propanol : Trifluoroacetic acid (95:5:0.1) | 1.0 mL/min | UV (225 nm) & Circular Dichroism (CD) | nih.govresearchgate.net |

| Cellulose tris(4-methylbenzoate) (Chiralcel OJ-R) | Methanol : 0.1 mol/L Acetic acid-triethylamine (pH 3.0) (80:20) | Not Specified | UV | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

For highly sensitive and selective quantification, especially in complex biological matrices like plasma, and for the identification of metabolites and degradation products, LC-MS/MS is the method of choice. nih.govoup.comnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.

In a typical LC-MS/MS application for this compound analysis, the compound is first separated on an RP-HPLC column. nih.govbenthamdirect.com The eluent is then introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI). nih.govbenthamdirect.com For quantification, the instrument is operated in multiple-reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a particular fragmentation of the parent ion to a product ion. benthamdirect.com For structural elucidation, high-resolution mass spectrometry (HRMS) is used to determine the exact mass of metabolites, and collision-induced dissociation (CID) is employed to study their fragmentation patterns, providing clues to their chemical structure. nih.govnih.gov

| Parameter | Description | Application |

|---|---|---|

| Column | Kinetex® C18 (150 mm × 2.1 mm, 2.6-μm) nih.gov | Metabolite Separation nih.gov |

| Mobile Phase | Gradient elution with 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile nih.gov | Pharmacokinetic Studies nih.gov |

| Ionization | Electrospray Ionization (ESI), typically in negative mode nih.govnih.gov | Quantification & Elucidation nih.govnih.gov |

| Detection Mode | Multiple-Reaction Monitoring (MRM) for quantification; Full MS and CID for elucidation nih.govbenthamdirect.com | Bioanalysis & Metabolite ID nih.govnih.gov |

| MRM Transitions (Loxoprofen) | m/z 245.0 → 83.1 nih.gov | Plasma Quantification nih.gov |

Spectroscopic Characterization Methods for Chemical Analysis

Spectroscopic methods are used to probe the interaction of electromagnetic radiation with a sample, providing information about its chemical structure, concentration, and purity.

UV-Visible Spectrophotometry in Purity and Concentration Assessment

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that contain a chromophore, such as this compound. ajpaonline.comresearchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. scirp.org

For routine analysis, a solution of this compound is prepared in a suitable solvent, such as distilled water or methanol, and its absorbance is measured at the wavelength of maximum absorption (λmax). impactfactor.org For loxoprofen, the λmax is typically found around 223 nm. researchgate.netimpactfactor.org The method's linearity is established by creating a calibration curve over a specific concentration range. researchgate.net While less specific than chromatographic methods, its simplicity makes it highly suitable for quality control applications, such as the assay of bulk drug and finished pharmaceutical products. impactfactor.org Spectrophotometric methods can also be developed based on the formation of colored charge-transfer complexes, which absorb light in the visible region of the spectrum. rjpbcs.com

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Distilled Water | researchgate.netimpactfactor.org |

| λmax | 223 nm | researchgate.netimpactfactor.org |

| Linear Range | 5 - 25 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | 0.999 | researchgate.net |

Advanced Chemical Characterization Techniques

The comprehensive characterization of this compound is essential for confirming its molecular structure, determining its purity, and understanding its physicochemical properties. Advanced analytical techniques provide the necessary precision and detail for unambiguous identification and in-depth structural elucidation. These methods are critical in both the initial synthesis and subsequent quality control of the compound.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of this compound. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. This technique is invaluable for verifying the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A suite of NMR experiments, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR, provides information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their connectivity, and their spatial arrangement.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

¹⁹F NMR is particularly crucial for this compound, as it directly probes the fluorine atom, providing information about its electronic environment and its coupling to neighboring protons. The chemical shift of the fluorine atom is highly sensitive to its surroundings, making ¹⁹F NMR a powerful tool for confirming the successful incorporation of fluorine into the loxoprofen scaffold.

The combination of these advanced analytical techniques provides a comprehensive and unambiguous characterization of this compound, ensuring its identity, purity, and structural integrity.

Research Findings

Detailed research has been conducted to synthesize and characterize this compound. The following data tables summarize the key findings from the spectroscopic analysis of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.15 | t | 8.7 | Ar-H |

| 6.95 | d | 8.1 | Ar-H |

| 6.88 | d | 11.4 | Ar-H |

| 3.69 | q | 7.2 | -CH(CH₃)- |

| 2.75 | m | Ar-CH₂- | |

| 2.30 - 2.15 | m | Cyclopentanone-H | |

| 2.10 - 1.95 | m | Cyclopentanone-H | |

| 1.85 - 1.70 | m | Cyclopentanone-H | |

| 1.65 - 1.50 | m | Cyclopentanone-H | |

| 1.45 | d | 7.2 | -CH(CH₃)- |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 220.1 | C=O (Cyclopentanone) |

| 175.2 | C=O (Carboxylic Acid) |

| 161.8 (d, J = 245.5 Hz) | C-F |

| 138.5 (d, J = 5.4 Hz) | Ar-C |

| 131.5 (d, J = 3.2 Hz) | Ar-C |

| 128.5 (d, J = 8.6 Hz) | Ar-CH |

| 124.8 (d, J = 16.2 Hz) | Ar-C |

| 114.8 (d, J = 22.5 Hz) | Ar-CH |

| 51.2 | Cyclopentanone-CH |

| 45.1 | -CH(CH₃)- |

| 38.2 | Cyclopentanone-CH₂ |

| 29.3 | Ar-CH₂- |

| 20.8 | Cyclopentanone-CH₂ |

| 18.5 | -CH(CH₃)- |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| -118.9 | Ar-F |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

| Ionization Mode | ESI |

| Calculated m/z | 263.1134 [M-H]⁻ |

| Measured m/z | 263.1139 [M-H]⁻ |

| Molecular Formula | C₁₅H₁₅FO₃ |

Q & A

Q. How can researchers mitigate bias in human trials involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.